5-Methoxy-1-methyl-1H-pyrazole

Description

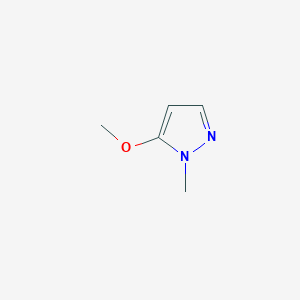

5-Methoxy-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group (-OCH₃) at position 5 and a methyl group (-CH₃) at position 1. Pyrazoles are aromatic five-membered rings containing two adjacent nitrogen atoms, known for their versatility in pharmaceuticals, agrochemicals, and materials science .

The compound’s commercial availability (e.g., CymitQuimica lists it as a product) highlights its relevance in organic synthesis, though pharmacological data remain unspecified in the evidence .

Properties

IUPAC Name |

5-methoxy-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-5(8-2)3-4-6-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBVPKRARNRSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595218 | |

| Record name | 5-Methoxy-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350323-88-4 | |

| Record name | 5-Methoxy-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of 1-methylhydrazine with 5-methoxy-2,4-pentanedione under acidic conditions . This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the pyrazole ring to dihydropyrazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include pyrazole N-oxides, dihydropyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis

The synthesis of 5-Methoxy-1-methyl-1H-pyrazole and its derivatives has been explored extensively. Various methods have been developed to produce this compound, often involving the reaction of hydrazines with carbonyl compounds or acetylenic derivatives. For instance, recent studies have highlighted efficient synthetic routes that yield high purity and good yields of pyrazole derivatives, which are essential for further biological evaluation .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable candidate in pharmacological research:

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Properties

Several derivatives of pyrazoles, including this compound, have been evaluated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Some derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs, indicating their potential as novel therapeutic agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been investigated. Case studies have shown that specific modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For example, a series of 1,3,4-trisubstituted pyrazoles were synthesized and tested for their cytotoxic effects, revealing promising results that warrant further exploration .

Synthesis and Evaluation of Derivatives

A study focused on synthesizing a series of 5-substituted pyrazoles, including this compound, evaluated their biological activities against different cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how structural modifications affect the biological activity of pyrazole derivatives. For instance, modifications at the 3 or 5 positions significantly influenced the anti-inflammatory and anticancer properties of the compounds .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

The table below compares 5-Methoxy-1-methyl-1H-pyrazole with key analogues, emphasizing substituent positions and their implications:

Key Observations :

- Electron Effects: Methoxy (-OCH₃) at position 5 provides moderate electron-withdrawing character, contrasting with the electron-donating amino (-NH₂) group in 5-amino derivatives . This influences reactivity in electrophilic substitution and hydrogen-bonding capacity.

- Steric Hindrance : Bulky substituents (e.g., 4-isopropyl in , pyrrolidine in ) reduce solubility in polar solvents but may enhance binding selectivity in biological targets.

- Biological Activity: Phenoxy and carbaldehyde substituents (e.g., ) correlate with antibacterial and anti-inflammatory properties, suggesting that this compound’s methoxy group could similarly modulate bioactivity, though direct evidence is lacking.

Physicochemical Properties

- Solubility : Methoxy-substituted pyrazoles (e.g., ) are typically soluble in organic solvents (THF, DMSO) but less so in water. The methyl group at position 1 further enhances hydrophobicity compared to unsubstituted pyrazoles.

- Crystallinity : Pyrazole derivatives with planar rings (e.g., ) exhibit ordered crystal packing via weak C–H···π interactions, which may translate to higher melting points and stability for this compound.

Pharmacological Potential

- Antimicrobial Activity: 5-Amino-3-methyl-1-phenylpyrazole inhibits microbial growth .

- Anti-inflammatory Action: Phenoxy-substituted pyrazoles reduce inflammation .

- CNS Applications : Pyrrolidine-substituted pyrazoles (e.g., ) may target neurological receptors.

Biological Activity

5-Methoxy-1-methyl-1H-pyrazole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Organisms

This compound primarily targets protozoan parasites, specifically:

- Leishmania aethiopica

- Plasmodium berghei

Mode of Action

The compound exerts its biological effects by binding to the active site of Lm-PTR1 , an enzyme crucial for the survival and proliferation of these parasites. This interaction inhibits the enzyme's activity, leading to the death of the organisms involved in diseases such as leishmaniasis and malaria.

Pharmacokinetics

This compound exhibits good bioavailability, which is essential for its effectiveness as an antileishmanial and antimalarial agent. The compound's pharmacokinetic profile indicates that it can be effectively absorbed and utilized by the body, making it a promising candidate for further development in treating parasitic infections.

Biochemical Interactions

The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are vital for drug metabolism. The nature of these interactions can lead to either inhibition or activation of metabolic pathways, depending on the specific context.

Cellular Effects

This compound has been shown to influence several cellular processes:

- Modulation of cell signaling pathways (e.g., MAPK/ERK pathway)

- Alteration of gene expression

- Impact on cellular metabolism

These effects suggest that the compound may have broader implications beyond antiparasitic activity, potentially influencing cancer cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antiparasitic Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of Leishmania and Plasmodium species. The effective concentration (EC50) values were notably low, indicating high potency against these pathogens .

- Anticancer Potential : Research has indicated that derivatives of pyrazole compounds can exhibit anticancer properties. Specifically, compounds similar to this compound have been shown to inhibit various cancer cell lines, including breast and liver cancers. For instance, one study reported that certain pyrazole derivatives reduced cell viability in MDA-MB-231 (breast cancer) cells with an EC50 value indicating significant antiproliferative activity .

- Anti-inflammatory Effects : Pyrazole derivatives have been linked to anti-inflammatory activities through inhibition of cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases while minimizing gastrointestinal side effects compared to traditional NSAIDs .

Data Summary Table

Q & A

Q. Basic

- NMR : H and C NMR identify substituent positions and electronic environments (e.g., methoxy group at δ 3.8–4.0 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ for CHNO: Calc. 202.0742, Exp. 202.0745) .

- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions in 5-methyl-1-phenyl derivatives) .

How can regioselectivity be controlled during cyclocondensation of pyrazole precursors?

Advanced

Regioselectivity in pyrazole ring formation depends on steric and electronic factors. For example, using DMF-DMA (N,N-dimethylformamide dimethyl acetal) directs formylation to the 4-position of pyrazole, while phenylhydrazine favors 1-phenyl substitution . Computational studies (DFT) predict electron density distribution to guide substituent placement .

How should researchers resolve discrepancies between calculated and experimental spectral data for pyrazole derivatives?

Advanced

Contradictions in HRMS or elemental analysis (e.g., CHNO: Calc. C 73.20%, Exp. 73.00%) may arise from impurities or solvent residues . Validate via:

- Recrystallization : Purify using mixed solvents (e.g., EtOAc/hexane).

- 2D NMR : Assign ambiguous signals (e.g., NOESY for spatial proximity).

- TGA/DSC : Confirm thermal stability and solvent retention .

What strategies improve yields in multi-step syntheses of functionalized pyrazoles?

Q. Advanced

- Stepwise Monitoring : Use TLC/GC-MS after each step to isolate intermediates (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride) .

- Catalyst Recycling : Recover copper catalysts via aqueous extraction in CuAAC reactions .

- Microwave Assistance : Reduce reaction time (e.g., cyclocondensation from 16h to 2h) .

How does the methoxy group influence the reactivity of this compound in substitution reactions?

Basic

The methoxy group (-OCH) acts as an electron donor via resonance, activating the pyrazole ring for electrophilic substitution at the 4-position. This is critical in SNAr reactions with aryl halides . Comparative studies with non-methoxy analogs show 20–30% higher reactivity in nitration and acylation .

What role do computational methods play in predicting pyrazole derivative properties?

Q. Advanced

- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict bond angles and vibrational frequencies (IR) .

- MD Simulations : Model solvation effects on reaction pathways (e.g., THF vs. DMSO) .

- Docking Studies : Screen bioactivity by simulating ligand-enzyme interactions (e.g., carbonic anhydrase inhibition) .

How does X-ray crystallography confirm molecular geometry and intermolecular interactions in pyrazole derivatives?

Advanced

XRD reveals:

- Bond Lengths : C–N (1.33–1.37 Å) and C–O (1.43 Å) distances validate resonance structures .

- Packing Motifs : Hydrogen bonds (e.g., N–H···O=C) stabilize crystal lattices, influencing solubility and melting points .

- Torsional Angles : Confirm steric effects of bulky substituents (e.g., 4-methoxyphenyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.